N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-phenylacetamide
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Overview
Description
N-{2-[(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-2-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclohepta[b]thiophene ring, and a hexafluoropropanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-2-PHENYLACETAMIDE typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in the presence of a solvent such as dimethylformamide (DMF) . The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-2-PHENYLACETAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-{2-[(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-2-PHENYLACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.
Biology: It is studied for its potential biological activities, including interactions with various biomolecules.
Industry: It may be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-{2-[(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIEN-2-YL)-2-[(4-OXO-3-PHENYL-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
- N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIEN-2-YL)-2-[(7-METHYL-4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
- 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
Uniqueness
N-{2-[(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-2-PHENYLACETAMIDE is unique due to its combination of a cyano group, a cyclohepta[b]thiophene ring, and a hexafluoropropanyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C21H19F6N3OS |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C21H19F6N3OS/c22-20(23,24)19(21(25,26)27,29-17(31)11-13-7-3-1-4-8-13)30-18-15(12-28)14-9-5-2-6-10-16(14)32-18/h1,3-4,7-8,30H,2,5-6,9-11H2,(H,29,31) |
InChI Key |
XTOQXYWRADJNRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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